Generic benzil derivatives cause irreproducible photophysical results. 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione eliminates this: • Unique blue fluorescence in supramolecular capsules-absent in para-substituted analogs • Colorless monoclinic P21/c crystals vs. yellow C2/c of 4,4'-dimethoxybenzil • Validated energy-transfer acceptor for photoactive dendrimers; phosphorescence at 77 K. ≥98%, mp 154-155 °C. 5 g & 25 g available.
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
CAS No.6706-92-9
Cat. No.B181539
⚠ Attention: For research use only. Not for human or veterinary use.
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione: Properties and Applications
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione (CAS 6706-92-9), also known as 2,2'-dimethoxybenzil or o-Anisil, is an organic compound belonging to the α-dicarbonyl (benzil) class. It features a central ethane-1,2-dione moiety with two 2-methoxyphenyl substituents [1]. This ortho-substitution pattern is a key structural feature that distinguishes it from other benzil derivatives and dictates its unique physical properties and reactivity. The compound is typically supplied as a crystalline solid with a melting point of 154-155 °C and a molecular weight of 270.28 g/mol . Its applications are found in specialized research areas including photophysical studies, organic synthesis, and materials science, where its distinct properties offer advantages over other commercially available benzil analogs [2].
Workflow
Ortho-substituted benzil photophysical probe for host–guest conformational sensing studies
Selection
Crystallography-grade ortho-methoxy isomer with reported monoclinic packing for solid-state comparison
Use Context
Diketone-core energy-transfer acceptor for light-harvesting dendrimer research
[2] Giansante, C., Ceroni, P., Balzani, V., Maestri, M., Lee, S. K., & Vögtle, F. (2007). Photophysical, photochemical, and electrochemical properties of dendrimers with a dimethoxybenzil core. New Journal of Chemistry, 31(7), 1250-1258. View Source
Interchanging 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione with a generic or alternative benzil derivative (e.g., unsubstituted benzil or 4,4'-dimethoxybenzil) without careful consideration can lead to experimental failure or misinterpretation of results. This is because the specific ortho-methoxy substitution pattern fundamentally alters key properties compared to its analogs. As detailed in the quantitative evidence below, this compound exhibits a significantly higher melting point , a distinct colorless crystalline appearance [1], and a unique photophysical emission profile (high-energy blue fluorescence) when confined in specific environments [2]. These differences arise from the steric and electronic effects of the ortho-substituents, which dictate molecular conformation and intermolecular interactions [1]. Therefore, procurement based on functional equivalence is scientifically invalid; the specific compound is required to reproduce results in applications ranging from crystallographic studies to advanced photophysical sensing.
Target
2,2′-dimethoxybenzil: reported ortho-substitution profile, colorless crystals, blue fluorescence in confined hosts
Substitute risk
4,4′-dimethoxybenzil (para-isomer): different thermal behavior and crystal packing may shift solid-state outcomes
Target
Dimethoxybenzil emits high-energy blue fluorescence under confined irradiation
Substitute risk
2,2′-dimethylbenzil: reported green phosphorescence; emission mechanism may not transfer across benzil analogs
Target
Ortho-methoxy pattern dictates molecular conformation and intermolecular interactions
Substitute risk
Unsubstituted benzil: lacks methoxy steric and electronic effects; photophysical and crystallographic endpoints may differ
[1] Cannon, J. R., Patrick, V. A., & White, A. H. (1989). Color and Conformation of Some Derivatives of Benzil in the Solid-State: Crystal-Structures of 2,2′-Dimethoxy- 4,4′-Dimethoxy- , 4-4′Diethoxy- and 4,4'-Dibenzyloxy-benzil. Australian Journal of Chemistry, 42(10), 1631-1645. View Source
[2] Ams, M. R., Ajami, D., Craig, S. L., Yang, J. S., & Rebek Jr, J. (2009). 'Too Small, Too Big, and Just Right'—Optical Sensing of Molecular Conformations in Self-assembled Capsules. Journal of the American Chemical Society, 131(37), 13190-13191. View Source
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione: Benzil Analog Comparison
Melting Point vs. 4,4'-Dimethoxybenzil
The ortho-substituted 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione exhibits a significantly higher melting point compared to its para-substituted analog, 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (4,4'-dimethoxybenzil). This indicates stronger intermolecular forces in the solid state, which is a critical parameter for purification, formulation, and material processing .
Melting Point vs. 4,4′-DimethoxybenzilData to verify
Target154–155 °C
vs
Comparator132–134 °C
Reported increase of 20–23 °C
Supports isomer-specific thermal screening and recrystallization workflow
1,2-bis(4-methoxyphenyl)ethane-1,2-dione (4,4'-dimethoxybenzil): 132-134 °C
Quantified Difference
Increase of 20-23 °C for the target compound
Conditions
Literature reported values for purified crystalline solids.
Why This Matters
This significant thermal stability difference is a practical differentiator for procurement, ensuring the correct isomer is used for applications requiring specific thermal processing or where purity by recrystallization is critical.
Single-crystal X-ray diffraction studies have established a direct link between substitution pattern, molecular conformation, and macroscopic properties. The ortho-substituted 2,2'-dimethoxybenzil crystallizes as colorless crystals, while its para-substituted analog, 4,4'-dimethoxybenzil, forms yellow crystals [1]. This color difference is correlated with the conformation of the central 1,2-dione moiety and the relative orientation of the aromatic rings [1].
Crystal Color vs. 4,4′-DimethoxybenzilHead-to-head
TargetColorless crystals
vs
ComparatorYellow crystals
Qualitative difference linked to dione conformation
Crystal appearance serves as a rapid isomer-identity checkpoint
Single-crystal X-ray study at 295 K; para-analog yields different optical properties
Qualitative difference in visible absorption (colorless vs. yellow)
Conditions
Crystal structure determination from single-crystal X-ray studies at 295 K [1].
Why This Matters
For researchers in crystallography or solid-state materials, this direct correlation between ortho-substitution and a colorless crystal habit is a verifiable selection criterion, as the para-substituted analog will not yield the same crystalline phase or optical properties.
[1] Cannon, J. R., Patrick, V. A., & White, A. H. (1989). Color and Conformation of Some Derivatives of Benzil in the Solid-State: Crystal-Structures of 2,2′-Dimethoxy- 4,4′-Dimethoxy- , 4-4′Diethoxy- and 4,4'-Dibenzyloxy-benzil. Australian Journal of Chemistry, 42(10), 1631-1645. View Source
Confined-Space Emission vs. 2,2'-Dimethylbenzil
When encapsulated within a cylindrical supramolecular host, the photophysical behavior of benzil derivatives is dictated by their ability to adopt specific conformations. Under identical irradiation conditions, 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione (dimethoxybenzil) emits high-energy blue fluorescence, whereas the structurally similar 2,2'-dimethylbenzil emits bright green phosphorescence [1]. This difference is attributed to the distinct geometric restrictions imposed on the excited state guests by the host capsule [1].
Confined Emission vs. 2,2′-DimethylbenzilHead-to-head
TargetBlue fluorescence
vs
ComparatorGreen phosphorescence
Distinct emission mechanism under identical irradiation
Supports conformation-dependent fluorescent readout for host–guest sensor design
Cylindrical capsule host; emission outcome is geometry-restricted
Qualitative difference in emission mechanism (fluorescence vs. phosphorescence) and observed color (blue vs. green)
Conditions
Irradiation of the compound within a cylindrical self-assembled capsule.
Why This Matters
This is a critical piece of evidence for scientists developing optical sensors or studying confined-molecule photophysics. It proves that dimethoxybenzil is not interchangeable with other benzil derivatives, as it provides a unique, conformation-dependent fluorescent readout.
[1] Ams, M. R., Ajami, D., Craig, S. L., Yang, J. S., & Rebek Jr, J. (2009). 'Too Small, Too Big, and Just Right'—Optical Sensing of Molecular Conformations in Self-assembled Capsules. Journal of the American Chemical Society, 131(37), 13190-13191. View Source
Crystal Structure vs. 4,4'-Dimethoxybenzil
The ortho-substitution pattern leads to a distinct crystal packing arrangement compared to the para-substituted isomer. 2,2'-dimethoxybenzil crystallizes in the monoclinic space group P21/c with cell parameters a = 7.861(4), b = 7.991(2), c = 21.557(9) Å, and β = 90.37(4)°. In contrast, 4,4'-dimethoxybenzil crystallizes in the monoclinic space group C2/c with parameters a = 21.912(9), b = 4.055(2), c = 15.197(5) Å, and β = 102.13(3)° [1].
Crystal Structure vs. 4,4′-DimethoxybenzilHead-to-head
P21/c
Space group · ~36% larger unit cell vs. C2/c para-isomer
a=7.861 Å, b=7.991 Å, c=21.557 Å, β=90.37°
Unit cell parameters are non-transferable; supports crystallographic standard and modeling workflows
295 K single-crystal data; para-isomer parameters differ substantially
Different space group (P21/c vs. C2/c) and a unit cell volume that is ~36% larger for the target compound (approx. 1350 ų vs. 993 ų)
Conditions
Single-crystal X-ray diffraction data collected at 295 K [1].
Why This Matters
For applications requiring the compound as a crystalline standard, ligand for co-crystallization, or for computational modeling, these exact unit cell parameters are non-transferable. Using the incorrect isomer would invalidate structural models and experimental diffraction data.
[1] Cannon, J. R., Patrick, V. A., & White, A. H. (1989). Color and Conformation of Some Derivatives of Benzil in the Solid-State: Crystal-Structures of 2,2′-Dimethoxy- 4,4′-Dimethoxy- , 4-4′Diethoxy- and 4,4'-Dibenzyloxy-benzil. Australian Journal of Chemistry, 42(10), 1631-1645. View Source
Energy Transfer Acceptor in Dendrimers
The 2,2'-dimethoxybenzil core serves as an efficient energy transfer acceptor in dendritic architectures. Studies have shown that in dichloromethane-chloroform solution at 298 K, energy transfer from the S1 excited state of peripheral naphthalene units to the lower-lying S1 excited state of the central dimethoxybenzil core occurs with high efficiency [1]. At 77 K in a rigid matrix, it exhibits a distinct phosphorescence, confirming its utility in low-temperature photophysical studies [1].
Energy Transfer Acceptor in DendrimersSupporting evidence
DCM–CHCl3 1:1, 298 K: energy transfer from naphthalene S1 to dimethoxybenzil core
Efficient energy transfer acceptor; phosphorescence observed at 77 K
Supports dendrimer light-harvesting research and low-temperature photophysical studies
Ortho-methoxy and diketone core provide suitable electronic energy levels
Dendrimer ChemistryPhotochemistryEnergy Transfer
Evidence Dimension
Photophysical Function in a Dendrimer
Target Compound Data
Functions as an efficient energy transfer acceptor; exhibits phosphorescence at 77 K.
Comparator Or Baseline
No direct comparator provided in this study; this is evidence of unique functionality within a complex system.
Quantified Difference
Qualitative observation of efficient energy transfer and low-temperature phosphorescence.
Conditions
In dichloromethane–chloroform 1:1 (v/v) solution at 298 K and in a rigid matrix at 77 K [1].
Why This Matters
This evidence supports the selection of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione for advanced materials research, specifically for constructing light-harvesting dendrimers where the ortho-methoxy substitution pattern and the diketone core provide the appropriate electronic energy levels for efficient intramolecular energy transfer.
Dendrimer ChemistryPhotochemistryEnergy Transfer
[1] Giansante, C., Ceroni, P., Balzani, V., Maestri, M., Lee, S. K., & Vögtle, F. (2007). Photophysical, photochemical, and electrochemical properties of dendrimers with a dimethoxybenzil core. New Journal of Chemistry, 31(7), 1250-1258. View Source
This compound is the required analyte for experiments designed to probe the effects of confined space on molecular conformation. As demonstrated in the work by Ams et al., irradiation of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione within a cylindrical capsule yields a high-energy blue fluorescence, a distinct readout that is not produced by other benzil derivatives like dimethylbenzil [1]. Researchers developing host-guest sensors or studying supramolecular photophysics must procure this specific ortho-substituted derivative to achieve the intended fluorescent output.
Ortho-Substituent Effects in Crystallography
For structural chemists investigating the relationship between molecular substitution and crystal packing, 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione provides a definitive data point. The work by Cannon, Patrick, and White (1989) provides the full crystal structure, showing it adopts a monoclinic P21/c space group and yields colorless crystals, in contrast to the yellow, C2/c crystals of its para-substituted analog [2]. This compound is essential for any comparative study of solid-state benzil derivatives, as its unique structure and properties are a direct consequence of the ortho-substitution.
Light-Harvesting Dendrimers with Diketone Core
This compound is a specific and effective core building block for the synthesis of photoactive dendrimers. Research by Giansante et al. (2007) has shown that a dimethoxybenzil core can act as an efficient acceptor for energy transfer from peripheral naphthalene units [3]. The compound's ability to exhibit phosphorescence at low temperatures (77 K) further expands its utility for photophysical investigations [3]. For scientists building multi-chromophore systems to study energy transfer, this ortho-substituted benzil is a validated component, not simply a generic diketone.
Application
Selection Property
Validation Focus
Host–guest conformational sensing
Ortho-substituted benzil fluorescent response in confined environments
Confined-space emission behavior and conformation-dependent readout
Benzil solid-state comparison studies
Ortho-methoxy monoclinic crystal packing and colorless habit
Space group identity and unit cell parameter review
Light-harvesting dendrimer core research
Diketone core energy-transfer acceptor with reported phosphorescence
Energy transfer efficiency and low-temperature emission verification
[1] Ams, M. R., Ajami, D., Craig, S. L., Yang, J. S., & Rebek Jr, J. (2009). 'Too Small, Too Big, and Just Right'—Optical Sensing of Molecular Conformations in Self-assembled Capsules. Journal of the American Chemical Society, 131(37), 13190-13191. View Source
[2] Cannon, J. R., Patrick, V. A., & White, A. H. (1989). Color and Conformation of Some Derivatives of Benzil in the Solid-State: Crystal-Structures of 2,2′-Dimethoxy- 4,4′-Dimethoxy- , 4-4′Diethoxy- and 4,4'-Dibenzyloxy-benzil. Australian Journal of Chemistry, 42(10), 1631-1645. View Source
[3] Giansante, C., Ceroni, P., Balzani, V., Maestri, M., Lee, S. K., & Vögtle, F. (2007). Photophysical, photochemical, and electrochemical properties of dendrimers with a dimethoxybenzil core. New Journal of Chemistry, 31(7), 1250-1258. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.